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molecular formula C11H14N2O3 B1269895 5-Amino-2-morpholinobenzenecarboxylic acid CAS No. 65989-45-9

5-Amino-2-morpholinobenzenecarboxylic acid

Cat. No. B1269895
M. Wt: 222.24 g/mol
InChI Key: XHGJRPHMWRRIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04066457

Procedure details

20.1 Grams 2-chloro-5-nitrobenzoic acid was added in portions to 87 ml morpholine. The temperature of the thick mixture rose to 75° C. After being stirred at reflux temperature for five hours, the mixture was poured into ice water, made acidic with concentrated HCl, filtered, dried and recrystallized from ethanol to give 20.3 grams 2-morpholino-5-nitrobenzoic acid. m.p. = 168°-170° C. The nitro compound was reduced catalytically in ethanol-water (3:1) with 5% palladium on carbon catalyst to give 5-amino-2-morpholinobenzoic acid. m.p. = 307°-308° C.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[CH:12][C:8]=2[C:9]([OH:11])=[O:10])[CH2:3][CH2:2]1>C(O)C.O.[Pd]>[NH2:16][C:13]1[CH:14]=[CH:15][C:7]([N:4]2[CH2:3][CH2:2][O:1][CH2:6][CH2:5]2)=[C:8]([CH:12]=1)[C:9]([OH:11])=[O:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCN(CC1)C1=C(C(=O)O)C=C(C=C1)[N+](=O)[O-]
Step Two
Name
ethanol water
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O.O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=C(C(=O)O)C1)N1CCOCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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